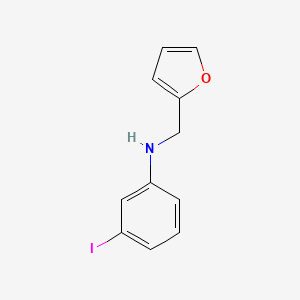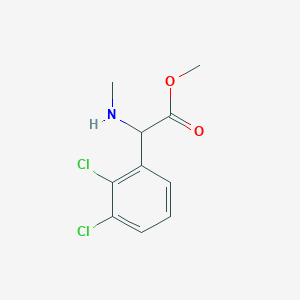![molecular formula C23H19N3O6S B12127872 (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12127872.png)
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including a benzodioxine ring, a methoxyphenyl group, and a thiadiazole moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:
- Formation of the benzodioxine ring through cyclization reactions.
- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
- Synthesis of the thiadiazole ring through cyclization of appropriate precursors.
- Coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its unique structure could interact with biological targets, leading to potential therapeutic effects.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its unique chemical structure could contribute to the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could inhibit an enzyme by binding to its active site, or it could interact with a receptor to modulate its activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one: can be compared with other compounds containing benzodioxine, methoxyphenyl, and thiadiazole groups.
Benzodioxine derivatives: These compounds share the benzodioxine ring and may have similar reactivity and applications.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group can be compared based on their chemical properties and biological activities.
Thiadiazole derivatives: These compounds contain the thiadiazole ring and may have similar applications in medicinal chemistry and materials science.
Uniqueness
The uniqueness of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of multiple functional groups, which contribute to its diverse chemical reactivity and potential applications. The presence of the benzodioxine, methoxyphenyl, and thiadiazole groups in a single molecule makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H19N3O6S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H19N3O6S/c1-12-24-25-23(33-12)26-19(13-4-3-5-15(10-13)30-2)18(21(28)22(26)29)20(27)14-6-7-16-17(11-14)32-9-8-31-16/h3-7,10-11,19,27H,8-9H2,1-2H3/b20-18+ |
InChI Key |
WRXPWTFDAXDIPE-CZIZESTLSA-N |
Isomeric SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C2=O)C5=CC(=CC=C5)OC |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C2=O)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(2-chloro-5-methoxyphenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12127791.png)
![2-[4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B12127794.png)

![4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127814.png)


![2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B12127839.png)

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12127850.png)
![2-[(4-Carboxybutanoyl)amino]benzoic acid](/img/structure/B12127854.png)
![2-bromo-9-(4-chlorophenyl)-14-methylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-piperidine]](/img/structure/B12127859.png)

![4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B12127864.png)

